5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14148666
InChI: InChI=1S/C9H9N3/c1-2-6(1)8-3-7-4-11-12-9(7)5-10-8/h3-6H,1-2H2,(H,11,12)
SMILES:
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol

5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

CAS No.:

Cat. No.: VC14148666

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine -

Specification

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
IUPAC Name 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C9H9N3/c1-2-6(1)8-3-7-4-11-12-9(7)5-10-8/h3-6H,1-2H2,(H,11,12)
Standard InChI Key OPYKWUPYURJXKS-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC=C3C(=C2)C=NN3

Introduction

Structural Features and Molecular Properties

The compound’s bicyclic core enables diverse intermolecular interactions, while the cyclopropyl group enhances steric and electronic modulation. Key molecular properties are summarized below:

PropertyValueSource
Molecular FormulaC₉H₉N₃
Molecular Weight159.19 g/mol
IUPAC Name5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine
SMILESC1CC1C2=NC=C3C(=C2)C=NN3
InChIKeyOPYKWUPYURJXKS-UHFFFAOYSA-N
LogP2.13

The cyclopropyl group induces ring strain, potentially increasing reactivity and binding affinity to biological targets.

Synthesis Methods

Halogenation and Cross-Coupling

A common route involves halogenated intermediates (e.g., 5-bromo derivatives) followed by Suzuki-Miyaura cross-coupling to introduce the cyclopropyl group . For example:

  • Iodination: Pyrazolo[3,4-c]pyridine undergoes iodination at the 3-position using iodine and potassium hydroxide in DMF .

  • Cyclopropane Introduction: Palladium-catalyzed coupling with cyclopropyl boronic acids yields the target compound .

One-Pot Cyclization

Alternative methods employ diazonium salts or α,β-unsaturated ketones for simultaneous ring formation and functionalization . These strategies achieve yields of 60–95% under optimized conditions .

Biological Activities

Kinase Inhibition

5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine exhibits potent inhibition of receptor tyrosine kinases (RTKs), including those implicated in cancer progression (e.g., EGFR, VEGFR). Its planar core facilitates ATP-binding pocket interactions, while the cyclopropyl group enhances selectivity .

Antiproliferative Effects

Derivatives demonstrate micromolar IC₅₀ values against cancer cell lines (A172 glioblastoma, U87MG, A375 melanoma) . Mechanistic studies suggest apoptosis induction via caspase-3/7 activation.

Applications in Drug Discovery

Oncology

The compound serves as a scaffold for kinase inhibitors in preclinical cancer therapy. Patent US9260425B2 highlights derivatives targeting oncogenic pathways with improved bioavailability .

Immunomodulation

Structural analogs inhibit TBK1 (TANK-binding kinase 1), a regulator of innate immunity, suggesting potential in autoimmune disease treatment .

Comparative Analysis with Related Pyrazolopyridines

CompoundSubstituentActivitySelectivity
5-Bromo-1H-pyrazolo[3,4-c]pyridineBr at C5Moderate kinase inhibitionLow
5-Cyclopropyl derivativeCyclopropyl at C5High RTK inhibitionHigh (EGFR/VEGFR)
1-Methylpyrazolo[3,4-c]pyridineMethyl at N1Weak activityNon-selective

The cyclopropyl group confers superior potency and selectivity compared to halogen or alkyl substituents .

Future Directions

  • Structural Optimization: Functionalization at C3 and C7 via borylation or Negishi coupling could enhance pharmacokinetics .

  • In Vivo Studies: Efficacy and toxicity profiling in animal models are critical for clinical translation.

  • Target Identification: Proteomic studies to map off-target effects and refine selectivity.

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